3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. This compound is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, including antifungal and anticancer properties. The structure features a piperidine ring substituted with a 4-cyclopentyl-1,2,4-triazole moiety, enhancing its pharmacological potential.
The synthesis of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine can be achieved through various methods. One effective approach involves the reaction of piperidine derivatives with hydrazones or nitriles in the presence of suitable catalysts. Notably, microwave-assisted synthesis has been reported to yield high efficiency and rapid reaction times while maintaining good yields .
Technical Details:
The molecular structure of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine can be represented by its canonical SMILES notation: C1CCC(C1)N2C=NN=C2C3CCCNC3
. The InChI key for this compound is USRVFJSJCQJTCM-UHFFFAOYSA-N
, indicating its unique structural identity in chemical databases.
The chemical reactivity of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is influenced by its functional groups. Common reactions include:
Technical Details:
The mechanism of action for compounds containing the 1,2,4-triazole moiety typically involves interaction with specific biological targets. For example:
Studies have shown that certain derivatives exhibit significant cytotoxic effects against various human cancer cell lines.
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine has potential applications in:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5